molecular formula C14H17N5S B12177861 3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12177861
M. Wt: 287.39 g/mol
InChI Key: DZCBKFQDKQUVHR-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that features a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the propan-2-yl and thiophen-2-yl groups can be carried out through nucleophilic substitution reactions, often using alkyl halides or similar reagents.

    Amidation: The final step involves the formation of the amine linkage, which can be achieved through standard amidation reactions using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine core or the thiophene ring, potentially leading to dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and halogens are commonly employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazolopyridazine core can produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: shares structural similarities with other triazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct electronic, steric, and pharmacokinetic properties compared to its analogs

Properties

Molecular Formula

C14H17N5S

Molecular Weight

287.39 g/mol

IUPAC Name

3-propan-2-yl-N-(2-thiophen-2-ylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H17N5S/c1-10(2)14-17-16-13-6-5-12(18-19(13)14)15-8-7-11-4-3-9-20-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)

InChI Key

DZCBKFQDKQUVHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)NCCC3=CC=CS3

Origin of Product

United States

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